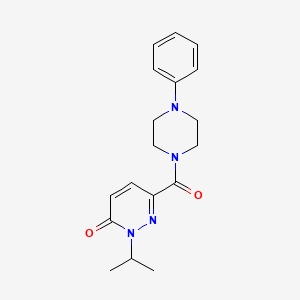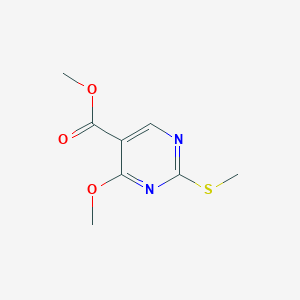
4-(Methoxycarbonyl)-2-(trifluoromethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(Trifluoromethyl)benzoic acid” is a type of organic compound that belongs to the class of benzenoids. It has a molecular formula of C8H5F3O2 . This compound has been used in the synthesis of salicylanilide 4-(trifluoromethyl)benzoates via N,N?-dicyclohexylcarbodiimide coupling in dry N,N-dimethylformamide .
Synthesis Analysis
The synthesis of salicylanilide 4-(trifluoromethyl)benzoates involves the use of 4-(Trifluoromethyl)benzoic acid. The process involves N,N?-dicyclohexylcarbodiimide coupling in dry N,N-dimethylformamide .Molecular Structure Analysis
The molecular structure of 4-(Trifluoromethyl)benzoic acid can be represented by the SMILES stringOC(=O)C1=CC=C(C=C1)C(F)(F)F . This indicates that the molecule consists of a benzene ring with a trifluoromethyl group and a carboxylic acid group attached to it. Chemical Reactions Analysis
4-(Trifluoromethyl)benzoic acid has been used as an internal standard during the ultra trace analysis of fluorinated aromatic carboxylic acids by GC/MS method .Physical and Chemical Properties Analysis
4-(Trifluoromethyl)benzoic acid is a white crystalline powder . It has a melting point of 219°C to 222°C . It is soluble in water .Scientific Research Applications
Synthesis and Material Science Applications
Luminescent Properties of Coordination Compounds : A study involving the synthesis of lanthanide coordination compounds with 4-benzyloxy benzoic acid derivatives (including compounds with methoxycarbonyl substituents) demonstrated how electron-withdrawing and electron-donating groups influence the photophysical properties of these compounds. This research is significant for developing materials with specific luminescent properties (Sivakumar et al., 2010).
Catalysis in Organic Reactions : Another study highlighted the role of palladium complexes in the methoxycarbonylation of aryl chlorides, where the presence of methoxycarbonyl groups (akin to 4-(Methoxycarbonyl)-2-(trifluoromethyl)benzoic acid) in substrates influences the reaction outcomes. This insight is crucial for optimizing catalytic processes in organic synthesis (Jiménez-Rodríguez et al., 2005).
Pharmaceutical and Biological Research
Antimalarial Compound Synthesis : The development of efficient methods for the preparation of piperidine derivatives, which are recognized as imino-sugars, involves nucleophilic substitution reactions where methoxycarbonyl substituents play a significant role. This methodology contributes to the synthesis of compounds like febrifugine, a potent antimalarial alkaloid, showcasing the importance of specific functional groups in medicinal chemistry research (Okitsu et al., 2001).
Antihepatotoxic Activity : In a different context, p-Methoxy benzoic acid, closely related to this compound, isolated from Capparis spinosa, exhibited significant antihepatotoxic activity. This demonstrates the potential therapeutic applications of compounds with methoxycarbonyl groups in treating liver diseases (Gadgoli & Mishra, 1999).
Safety and Hazards
Properties
IUPAC Name |
4-methoxycarbonyl-2-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O4/c1-17-9(16)5-2-3-6(8(14)15)7(4-5)10(11,12)13/h2-4H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXPFENIWMFBXIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Amino-N-[3-(diethylamino)propyl]-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2936311.png)



![2-Chloro-1-[2-cyclopentyl-6-(trifluoromethyl)morpholin-4-yl]propan-1-one](/img/structure/B2936317.png)
![Tert-butyl N-[(1R,2R,3R)-2,3-dihydroxycyclohexyl]oxycarbamate](/img/structure/B2936319.png)


![2-methyl-1-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2936326.png)
![5-ethyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzenesulfonamide](/img/structure/B2936327.png)
![3-(1-(2-ethoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2936328.png)
![2-{[(4-chlorophenyl)methyl]sulfanyl}-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2936329.png)
![5-(4-chlorophenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2936330.png)
